molecular formula C10H8N2O4 B14281674 5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one CAS No. 138327-81-8

5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one

Katalognummer: B14281674
CAS-Nummer: 138327-81-8
Molekulargewicht: 220.18 g/mol
InChI-Schlüssel: OWBACRACPRJRRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one is a complex organic compound that features both a furan and a pyrimidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 5-(hydroxymethyl)furfural, which is then subjected to a series of reactions to introduce the pyrimidinone moiety. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of biocatalysts and green chemistry principles is also explored to make the process more sustainable and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted furans .

Wissenschaftliche Forschungsanwendungen

5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers and other advanced materials .

Wirkmechanismus

The mechanism by which 5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one is unique due to the presence of both the furan and pyrimidinone rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications compared to its simpler counterparts .

Eigenschaften

CAS-Nummer

138327-81-8

Molekularformel

C10H8N2O4

Molekulargewicht

220.18 g/mol

IUPAC-Name

5-[5-(hydroxymethyl)furan-2-carbonyl]-1H-pyrimidin-2-one

InChI

InChI=1S/C10H8N2O4/c13-5-7-1-2-8(16-7)9(14)6-3-11-10(15)12-4-6/h1-4,13H,5H2,(H,11,12,15)

InChI-Schlüssel

OWBACRACPRJRRF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=C1)C(=O)C2=CNC(=O)N=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.